Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-
Description
Chemical Identity and Structural Characterization of Methionine,N-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- is 2-[(4-(2-chlorophenoxy)phenyl)sulfonylamino]-4-(methylsulfanyl)butanoic acid . This name reflects the compound’s core structure: a methionine backbone (2-amino-4-(methylsulfanyl)butanoic acid) modified by a sulfonamide group at the amino position. The sulfonamide substituent consists of a 4-(2-chlorophenoxy)phenyl moiety, where a chlorophenoxy group is para-substituted on the benzene ring.
Table 1: Nomenclature and Identifiers
The stereochemical descriptor (2S) specifies the configuration at the alpha-carbon of the methionine backbone, indicating an S-enantiomer.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₇H₁₈ClNO₅S₂ corresponds to a molecular weight of 415.92 g/mol . The structure integrates:
- A butanoic acid backbone with a methylsulfanyl group at position 4.
- A sulfonamide group (-SO₂NH-) linking the methionine’s amino group to the 4-(2-chlorophenoxy)phenyl substituent.
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClNO₅S₂ |
| Molecular Weight | 415.92 g/mol |
| Stereochemical Centers | 1 (S-configuration at C2) |
The chiral center at C2 arises from the methionine’s alpha-carbon, which adopts an S-configuration due to the priority order of substituents (carboxylic acid > sulfonamide > methylsulfanyl > hydrogen).
Crystallographic Data and Three-Dimensional Conformational Analysis
Crystallographic data for Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- is not explicitly available in the provided sources. However, computational models predict a staggered conformation for the butanoic acid backbone, minimizing steric hindrance between the sulfonamide and methylsulfanyl groups. The 4-(2-chlorophenoxy)phenyl group adopts a planar geometry due to conjugation between the phenoxy oxygen and the aromatic ring.
Key intermolecular interactions likely include:
- Hydrogen bonds between the sulfonamide’s NH and the carboxylic acid’s carbonyl oxygen.
- Van der Waals forces between hydrophobic regions (methylsulfanyl and chlorophenyl groups).
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
While experimental spectral data is not provided in the cited literature, characteristic signals can be inferred from the compound’s functional groups:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- Aromatic protons (C₆H₄): δ 6.8–7.5 ppm (multiplet).
- Methylsulfanyl (SCH₃): δ 2.1 ppm (singlet).
- Methine (CH, C2): δ 4.3 ppm (doublet of doublets).
- ¹³C NMR :
- Carboxylic acid (COOH): δ 175–180 ppm.
- Sulfonamide (SO₂): δ 55–60 ppm.
Infrared (IR) Spectroscopy
- Strong absorption at 1350–1300 cm⁻¹ (asymmetric S=O stretch).
- Peaks at 1160–1120 cm⁻¹ (symmetric S=O stretch).
Mass Spectrometry (MS)
- Molecular ion peak at m/z 416 ([M+H]⁺).
- Fragment ions at m/z 198 (4-(2-chlorophenoxy)phenylsulfonyl) and m/z 218 (methionine backbone).
Ultraviolet-Visible (UV-Vis) Spectroscopy
- Absorption maxima near 270 nm due to the chlorophenyl chromophore.
Properties
Molecular Formula |
C17H18ClNO5S2 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H18ClNO5S2/c1-25-11-10-15(17(20)21)19-26(22,23)13-8-6-12(7-9-13)24-16-5-3-2-4-14(16)18/h2-9,15,19H,10-11H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
VVLBKESFOSFQRN-HNNXBMFYSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Oxidation of Thiophenol Derivatives
Starting with 4-(2-chlorophenoxy)thiophenol, oxidation with meta-chloroperbenzoic acid (m-CPBA) converts the thiol (-SH) group to a sulfonyl chloride (-SO₂Cl). This method, adapted from sulfenyl-to-sulfonyl oxidation protocols, proceeds via a sulfenic acid intermediate. Typical conditions involve dissolving the thiophenol in dichloromethane (DCM) at 0°C, followed by dropwise addition of m-CPBA (2.0 equiv). The reaction completes within 1 hour, yielding the sulfonyl chloride after aqueous workup.
Diazonium Salt-Mediated Sulfonation
Aryl diazonium salts react with sulfur dioxide (SO₂) and hydrochloric acid (HCl) under photocatalysis to form sulfonyl chlorides. For 4-(2-chlorophenoxy)aniline, diazotization with sodium nitrite and HCl generates the diazonium tetrafluoroborate, which reacts with SO₂ in acetonitrile under visible light irradiation (450 nm) using potassium poly(heptazine imide) (K-PHI) as a catalyst. This method achieves 50–95% yields for electron-rich and electron-poor aryl sulfonyl chlorides, offering functional group tolerance.
Coupling of Sulfonyl Chloride with Methionine
The sulfonamide bond forms via nucleophilic substitution between the sulfonyl chloride and methionine’s α-amino group. Key considerations include protecting methionine’s thioether and carboxylic acid groups to prevent side reactions.
Protection of Methionine
-
Thioether Protection : The thioether group in methionine is prone to oxidation. Protection as a sulfoxide using hydrogen peroxide (H₂O₂) in methanol prevents unwanted oxidation during sulfonylation.
-
Carboxylic Acid Protection : The carboxylic acid is esterified (e.g., methyl or tert-butyl ester) using thionyl chloride (SOCl₂) or isobutyl chloroformate to avoid nucleophilic interference.
Sulfonylation Reaction
Protected methionine (1.0 equiv) reacts with 4-(2-chlorophenoxy)benzenesulfonyl chloride (1.2 equiv) in anhydrous DCM or tetrahydrofuran (THF) under nitrogen. Triethylamine (2.5 equiv) neutralizes HCl generated during the reaction. The mixture stirs at 0°C for 1 hour, followed by room temperature for 12–18 hours. Post-reaction, the product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.
Deprotection and Final Product Isolation
Deprotection of Sulfoxide
The methionine sulfoxide is reduced back to methionine using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer (pH 7.4). This step proceeds quantitatively, restoring the thioether group.
Carboxylic Acid Ester Hydrolysis
The ester group is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1) at 0°C for 2 hours. The free carboxylic acid is obtained after acidification with HCl.
Purification by High-Performance Liquid Chromatography (HPLC)
Crude product purification employs reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The polar sulfonamide group enhances solubility, facilitating high-resolution separation.
Alternative Synthetic Approaches
Solid-Phase Peptide Synthesis (SPPS)
For incorporating Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- into peptides, SPPS using Fmoc-methionine sulfoxide preloaded resin is viable. After chain assembly, the sulfoxide is reduced on-resin with TCEP, and the peptide is cleaved with trifluoroacetic acid.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Thiophenol Oxidation | 70–85 | ≥95 | Short reaction time | Requires toxic m-CPBA |
| Diazonium Salt Route | 50–95 | ≥90 | Functional group tolerance | Photocatalyst synthesis complexity |
| SPPS | 60–75 | ≥98 | Ideal for peptide conjugates | High cost of resins/reagents |
Challenges and Optimization Strategies
-
Solubility Issues : The hydrophobic 4-(2-chlorophenoxy)phenyl group reduces solubility in polar solvents. Using DMF/THF mixtures (4:1) during coupling improves reaction homogeneity.
-
Sulfonyl Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
-
Byproduct Formation : Excess sulfonyl chloride leads to disulfonate byproducts. Stoichiometric control (1.2:1 sulfonyl chloride:methionine) minimizes this .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Chlorophenoxy)phenylsulfonyl]-S-MethylhoMocysteine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2-Chlorophenoxy)phenylsulfonyl]-S-MethylhoMocysteine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(2-Chlorophenoxy)phenylsulfonyl]-S-MethylhoMocysteine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- with three related compounds:
Key Observations :
- Substituent Effects: The 2-chlorophenoxy group in Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- and CAS 957202-21-0 may enhance lipophilicity and target binding compared to the hydroxymethyl group in CAS 1008965-37-4, which could improve solubility but reduce membrane permeability .
Pharmacological Activity
- Glibenclamide: Well-documented as a potent antidiabetic agent with nanomolar affinity for sulfonylurea receptors (SUR1), leading to insulin secretion .
- Methionine Derivatives : The methionine-sulfonyl group in the title compound and CAS 1008965-37-4 may confer unique metabolic stability or transport properties, but their antidiabetic efficacy remains unverified in the provided evidence.
- Chlorophenoxy vs. Methoxy Substituents: The 2-chlorophenoxy group (present in the title compound and CAS 957202-21-0) is electron-withdrawing, which may stabilize receptor interactions compared to the electron-donating methoxy group in Glibenclamide .
Biological Activity
Methionine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- is a synthetic compound that integrates a methionine moiety with a sulfonyl group linked to a 4-(2-chlorophenoxy)phenyl structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, antimicrobial properties, and anticancer effects.
- Molecular Formula : C16H16ClNO4S
- Molecular Weight : Approximately 367.82 g/mol
- Structure : The compound features a methionine backbone which is critical for its biological activity, alongside a sulfonyl group that enhances its interaction with biological targets.
The biological activity of Methionine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzymes involved in various metabolic pathways.
- Cellular Uptake and Metabolism : The methionine moiety may influence cellular uptake mechanisms and metabolic pathways, enhancing the compound's bioavailability and efficacy.
Potential Therapeutic Applications
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of antibiotics.
- Anticancer Activity : Research indicates that Methionine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- may inhibit cancer cell proliferation through its interactions with signaling pathways involved in tumor growth and metastasis.
- Enzyme Modulation : The compound has shown potential in modulating enzymes associated with inflammatory responses, indicating possible applications in treating inflammatory diseases.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of Methionine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- revealed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 75 µg/mL for both strains.
Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated to be approximately 30 µM after 48 hours of exposure, suggesting potent anticancer properties.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC = 75 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | MIC = 75 µg/mL |
| Anticancer | MCF-7 (breast cancer cells) | Cell viability reduction | IC50 = 30 µM |
Q & A
What are the recommended synthetic routes for Methionine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves sulfonylation of methionine derivatives with 4-(2-chlorophenoxy)benzenesulfonyl chloride. Key steps include:
- Sulfonylation : React methionine or its protected derivative (e.g., methyl ester) with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or dimethyl sulfoxide (DMSO) at 0–25°C .
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product.
- Optimization : Control moisture and oxygen exposure to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .
How can researchers characterize the structural and electronic properties of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons, shifting their signals downfield .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, confirming the molecular formula (e.g., [M+H]⁺ or [M–Cl]⁺ ions) .
- X-ray Crystallography : Resolve the crystal structure to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding with the sulfonamide group) .
What experimental designs are effective for studying structure-activity relationships (SAR) in sulfonamide derivatives?
Level: Advanced
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modifications to the 2-chlorophenoxy or sulfonamide groups. Compare bioactivity (e.g., enzyme inhibition) to identify critical functional groups .
- Enzymatic Assays : Use kinetic assays (e.g., UV-Vis spectroscopy) to measure inhibition constants (Ki) against target enzymes like carbonic anhydrase. Include positive controls (e.g., acetazolamide) .
- Data Analysis : Apply multivariate statistical methods (e.g., principal component analysis) to correlate structural features (e.g., Hammett σ values) with activity trends .
How can researchers resolve contradictions in reported biological activity data for sulfonamide compounds?
Level: Advanced
Methodological Answer:
Contradictions may arise from differences in assay conditions or compound purity. Mitigation strategies include:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) using validated protocols (e.g., OECD guidelines) .
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis. Impurities like unreacted sulfonyl chloride can skew results .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity affecting solubility) .
What computational approaches are suitable for modeling interactions between this compound and biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., dihydrofolate reductase). Validate with crystallographic data from related sulfonamide-protein complexes .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) over 100+ ns to assess stability of binding poses .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions (e.g., charge transfer) at the active site to refine SAR hypotheses .
How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
Level: Advanced
Methodological Answer:
- Process Chemistry : Optimize solvent systems for large-scale reactions (e.g., switch from DCM to toluene for easier distillation). Use flow chemistry to improve yield and reproducibility .
- Byproduct Management : Implement inline IR spectroscopy to monitor intermediates and minimize side products (e.g., over-sulfonylation) .
- Regulatory Compliance : Follow ICH guidelines for impurity profiling and stability testing (e.g., forced degradation under heat/light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
